2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole
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Overview
Description
2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is a complex organic compound that features a unique structure combining indole, pyrazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 2-methoxyphenyl isocyanate, which can be used in subsequent steps to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The stability of intermediates under various conditions, such as acidic, alkaline, and aqueous environments, is also considered to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as altering signal transduction pathways or inhibiting specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-methoxyphenylacetic acid: Used as a pharmaceutical intermediate.
2-methoxy-4-methylphenol: Used in the preparation of renewable bis(cyanate) esters.
Uniqueness
2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole stands out due to its combination of indole, pyrazole, and methoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Properties
CAS No. |
76195-68-1 |
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Molecular Formula |
C32H29N3O3 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole |
InChI |
InChI=1S/C32H29N3O3/c1-36-23-16-12-21(13-17-23)27-20-29(35(34-27)28-10-6-7-11-30(28)38-3)31-25-8-4-5-9-26(25)33-32(31)22-14-18-24(37-2)19-15-22/h4-19,29,33H,20H2,1-3H3 |
InChI Key |
FFXQOAOTGXAHQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6OC |
Origin of Product |
United States |
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